molecular formula C19H17NO4 B1375798 Methyl 6-(benzyloxy)-4-methoxyquinoline-2-carboxylate CAS No. 1395493-31-8

Methyl 6-(benzyloxy)-4-methoxyquinoline-2-carboxylate

Cat. No. B1375798
CAS RN: 1395493-31-8
M. Wt: 323.3 g/mol
InChI Key: GZUQJZJSPYEAQP-UHFFFAOYSA-N
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Description

Methyl 6-(benzyloxy)-4-methoxyquinoline-2-carboxylate is a complex organic compound. It is a derivative of quinoline, which is a heterocyclic aromatic organic compound with the formula C9H7N . Quinoline and its derivatives are used in the synthesis of various pharmaceuticals and dyes .

Scientific Research Applications

Synthesis Approaches

Methyl 6-(benzyloxy)-4-methoxyquinoline-2-carboxylate and its related compounds have been synthesized through various complex multi-step processes. For instance, a study presented the synthesis of a similar compound, 7-(benzyloxy)-4-chloro-6-methoxyquinazoline, through steps including substitution, nitration, reduction, cyclization, and chlorination. The total yield of these steps was 29.2%, and the structure was confirmed by NMR and MS spectrum analysis (Wang et al., 2015).

Structural and Chemical Analysis

Detailed chemical and structural analyses of compounds similar to this compound have been conducted. For instance, studies have employed elemental analysis, 1H NMR, 13C NMR, LC/MS, and single crystal X-ray diffraction to confirm the structure of such compounds. Additionally, UV/Vis and IR spectra of these compounds have been described, revealing intricate details about their chemical structure and behavior (Kovalenko et al., 2019).

Advanced Synthesis and Applications

Innovative Synthesis Methods

Advanced synthesis methods have been developed for compounds in the same family as this compound. Novel one-pot synthesis methods have been described, showcasing the chemical ingenuity in creating these complex molecules (Kovalenko et al., 2019).

Scaffold in Drug Development

Highly-substituted isoquinolines, a group to which this compound belongs, are important scaffolds in the synthesis of natural products and drug development. Novel methods for introducing functional groups to the isoquinoline structure have been demonstrated, highlighting the compound's significance in medicinal chemistry (Melzer et al., 2018).

properties

IUPAC Name

methyl 4-methoxy-6-phenylmethoxyquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4/c1-22-18-11-17(19(21)23-2)20-16-9-8-14(10-15(16)18)24-12-13-6-4-3-5-7-13/h3-11H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZUQJZJSPYEAQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC2=C1C=C(C=C2)OCC3=CC=CC=C3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90856755
Record name Methyl 6-(benzyloxy)-4-methoxyquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90856755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1395493-31-8
Record name 2-Quinolinecarboxylic acid, 4-methoxy-6-(phenylmethoxy)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1395493-31-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 6-(benzyloxy)-4-methoxyquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90856755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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